REACTION_CXSMILES
|
[C:1]([O:14][CH2:15][Cl:16])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:17]([N:19]([CH2:22][CH3:23])[CH2:20][CH3:21])[CH3:18]>CCOCC>[Cl-:16].[C:1]([O:14][CH2:15][N+:19]([CH2:22][CH3:23])([CH2:20][CH3:21])[CH2:17][CH3:18])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)OCCl
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated together at 90° for three hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the mixture was triturated in anhydrous ether overnite
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration under a nitrogen atmosphere
|
Type
|
WASH
|
Details
|
thoroughly washed with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying in vacuo over calcium sulfate at room temperature 0.6 g (0.002 mol 20%
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(CCCCCCCCCCC)(=O)OC[N+](CC)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |